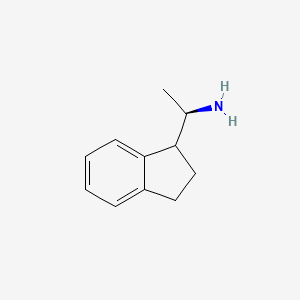
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Indane Ring: This can be achieved through cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.
Introduction of the Ethanamine Group: This step often involves the reduction of a corresponding nitro or nitrile precursor to form the amine group.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro or nitrile groups.
Grignard Reactions: Utilizing Grignard reagents to introduce the ethanamine group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Indanone derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its amine functionality.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Receptor Binding: Investigated for binding to specific biological receptors.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)propan-1-amine: Similar structure with a propanamine group.
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)butan-1-amine: Similar structure with a butanamine group.
Uniqueness
Structural Features: The specific arrangement of the indane moiety and ethanamine group.
Reactivity: Unique reactivity patterns due to the presence of the amine group.
Applications: Distinct applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m1/s1 |
InChI Key |
DLJPRXRMICOAPF-HNHGDDPOSA-N |
Isomeric SMILES |
C[C@H](C1CCC2=CC=CC=C12)N |
Canonical SMILES |
CC(C1CCC2=CC=CC=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


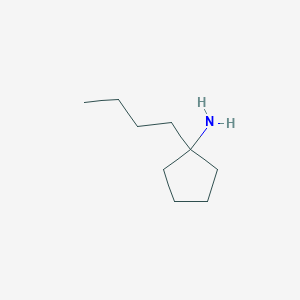
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)

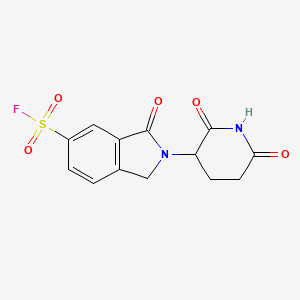
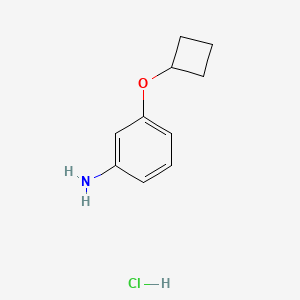
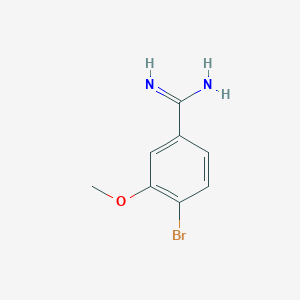
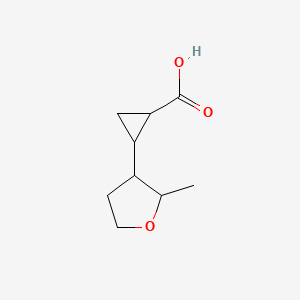
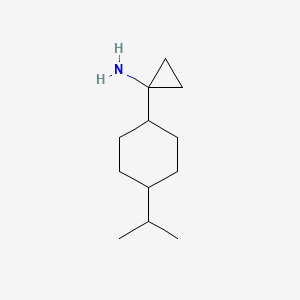
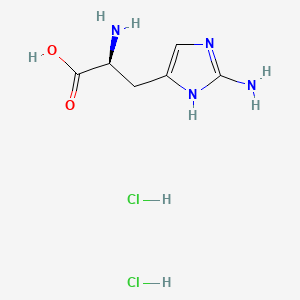
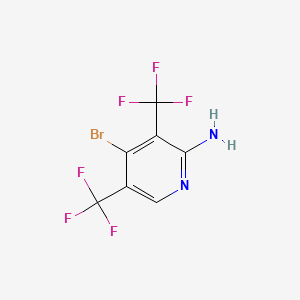
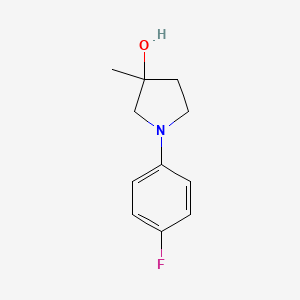
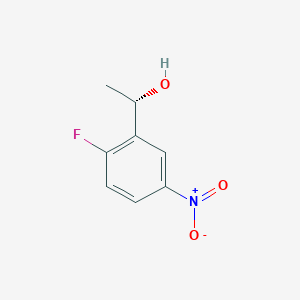
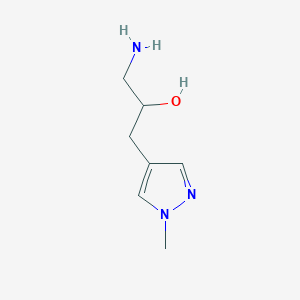
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
